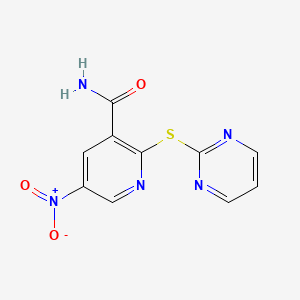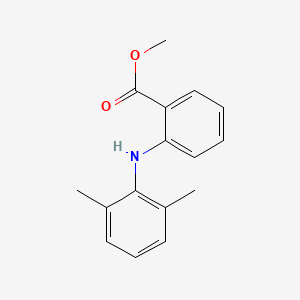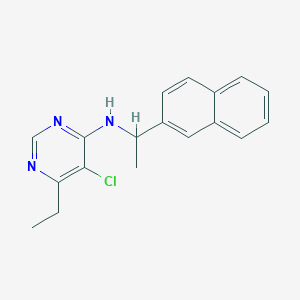![molecular formula C19H22N4OS B12922373 1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea CAS No. 92882-05-8](/img/structure/B12922373.png)
1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea is a synthetic organic compound that features an adamantyl group, an indole moiety, and a thiourea linkage. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea typically involves the reaction of an adamantyl amine with an isothiocyanate derivative of indole. The reaction is usually carried out in a solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified using techniques like recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often produced using batch or continuous flow reactors. The choice of method depends on the scale of production and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The indole moiety can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nitro compounds under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction may yield amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antiviral activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by interacting with binding sites. The exact pathways involved depend on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]urea: Similar structure but with a urea linkage instead of thiourea.
1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]carbamate: Similar structure but with a carbamate linkage.
Uniqueness
1-(2-Adamantyl)-3-[(2-oxoindol-3-yl)amino]thiourea is unique due to its specific combination of an adamantyl group, an indole moiety, and a thiourea linkage. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
CAS No. |
92882-05-8 |
|---|---|
Molecular Formula |
C19H22N4OS |
Molecular Weight |
354.5 g/mol |
IUPAC Name |
1-(2-adamantyl)-3-[(2-hydroxy-1H-indol-3-yl)imino]thiourea |
InChI |
InChI=1S/C19H22N4OS/c24-18-17(14-3-1-2-4-15(14)20-18)22-23-19(25)21-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16,20,24H,5-9H2,(H,21,25) |
InChI Key |
LHDPEMLRXFVVDV-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC(=S)N=NC4=C(NC5=CC=CC=C54)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Amino-6-[2-(4-fluorophenyl)ethyl]pyrimidin-4(1h)-one](/img/structure/B12922325.png)
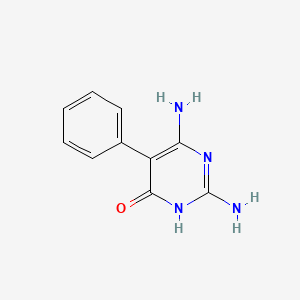
![7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B12922334.png)

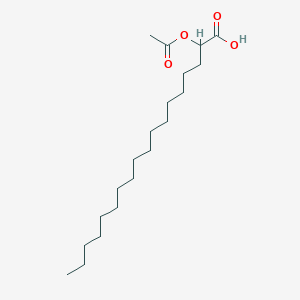

![N-[Ethoxy(phenyl)phosphoryl]-L-histidine](/img/structure/B12922348.png)
![6-[(4-Chlorophenoxy)methyl]-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B12922352.png)
